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An In-depth Technical Guide to the Chemical Properties of 1-(2,4,5-
Trihydroxyphenyl)ethanone

Authored by Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 1-(2,4,5-
trihydroxyphenyl)ethanone, a polyhydroxyacetophenone derivative. This guide is intended

for researchers, medicinal chemists, and drug development professionals who require a deep

understanding of this compound's synthesis, physicochemical characteristics, and chemical

reactivity. We will move beyond simple data recitation to explore the causal relationships that

govern its behavior, providing a framework for its effective utilization in a research and

development context.

Molecular Identity and Structural Elucidation
1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a key

organic intermediate. Its structure is characterized by an acetophenone core functionalized with

three hydroxyl groups on the phenyl ring at positions 2, 4, and 5. This substitution pattern is

critical as it dictates the molecule's electronic properties, reactivity, and potential for

intramolecular interactions.

Chemical Formula: C₈H₈O₄[1]
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Molecular Weight: 168.15 g/mol [2][3]

CAS Number: 1818-27-5[1][3]

Synonyms: Acetophenone, 2,4,5-trihydroxy; 2',4',5'-Trihydroxyacetophenone; 1-acetyl-2,4,5-

trihydroxybenzene[1][2][4]

Caption: Chemical structure of 1-(2,4,5-Trihydroxyphenyl)ethanone.

Synthesis Pathways: The Fries Rearrangement
The most common and industrially relevant synthesis of hydroxyacetophenones is the Fries

rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone

using a Lewis acid or Brønsted acid catalyst.[5][6] For 1-(2,4,5-trihydroxyphenyl)ethanone,

the logical precursor is 1,2,4-triacetoxybenzene.

The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic

ring, proceeding through a proposed acylium carbocation intermediate. The choice of catalyst

and reaction conditions (temperature, solvent) is crucial for controlling the regioselectivity (ortho

vs. para migration) and maximizing yield.

Fries Rearrangement Workflow

1,2,4-Triacetoxybenzene
(Starting Material)

Reaction Vessel
(Heating)
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Quench Purification
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Caption: Generalized workflow for the synthesis via Fries Rearrangement.
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Experimental Protocol: Synthesis via Fries
Rearrangement
This protocol is a representative procedure based on established methodologies for the Fries

rearrangement.[2][7]

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and nitrogen inlet, add 1,2,4-triacetoxybenzene (1 equivalent).

Solvent Addition: Add a suitable solvent, such as nitrobenzene or tetrachloroethane.[2]

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the Lewis acid

catalyst, such as anhydrous aluminum chloride (AlCl₃, ~1.1 to 3 equivalents), in portions to

control the initial exothermic reaction.

Reaction: After the addition is complete, slowly warm the mixture to room temperature and

then heat to the target temperature (typically 135-140 °C) for several hours.[2] Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture to room temperature and then

carefully pour it over crushed ice and concentrated hydrochloric acid to decompose the

aluminum chloride complex.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl

acetate. Combine the organic layers.

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

and filter.

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be

purified by silica gel column chromatography to yield the final product.[2]

Causality Note: The use of a Lewis acid like AlCl₃ is critical as it coordinates to the carbonyl

oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the

electron-rich aromatic ring. The reaction temperature often influences the ratio of ortho and

para isomers formed.
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Physicochemical Properties
The physical properties of 1-(2,4,5-trihydroxyphenyl)ethanone are largely dictated by the

extensive hydrogen bonding capabilities afforded by its three phenolic hydroxyl groups and the

carbonyl group. This leads to a relatively high melting point and influences its solubility profile.

Property Value Source(s)

Appearance Pale yellow solid [2]

Melting Point 200-207 °C [1][2][4]

Boiling Point 404.3 ± 30.0 °C (Predicted) [2][4]

Density 1.446 ± 0.06 g/cm³ (Predicted) [2][4]

pKa 7.81 ± 0.23 (Predicted) [4]

Storage Temp.
Inert atmosphere, Room

Temperature
[4]

Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 1-(2,4,5-
trihydroxyphenyl)ethanone.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Data from the NIST

WebBook, obtained on a KBr pellet, shows characteristic absorptions.[1]

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected, indicative of the

hydroxyl groups and intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

C=O Stretch (Ketone): A strong, sharp absorption around 1650 cm⁻¹. The conjugation with

the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl
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group can shift this value.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenolic): Strong bands in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum is not readily found, the

expected signals can be predicted based on the molecular structure:

¹H NMR:

Methyl Protons (-CH₃): A singlet integrating to 3H, likely around δ 2.5 ppm.

Aromatic Protons (Ar-H): Two singlets (or two doublets with a small coupling constant if

resolution is high), each integrating to 1H. The chemical shifts will be influenced by the

strong electron-donating effects of the three hydroxyl groups.

Hydroxyl Protons (-OH): Three broad singlets, which are D₂O exchangeable. Their

chemical shifts can vary significantly based on solvent and concentration.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the downfield region, typically > δ 190 ppm.

Aromatic Carbons (C-O): Three signals for the carbons attached to the hydroxyl groups,

shifted downfield due to the oxygen atom's electronegativity.

Aromatic Carbons (C-H): Two signals for the carbons bonded to hydrogen.

Aromatic Carbon (C-C=O): One quaternary carbon signal where the acetyl group is

attached.

Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 25-30 ppm.

Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at

m/z = 168.15, corresponding to the molecular weight of the compound.

Fragmentation: A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form

an acylium ion, and subsequent fragmentation patterns involving the phenyl ring.

Spectroscopic Data Expected Features Source(s)

IR (KBr Pellet)
Broad O-H, Strong C=O

(~1650 cm⁻¹), Aromatic C=C
[1]

¹H NMR

Methyl singlet (~2.5 ppm), 2

aromatic singlets, 3 broad OH

singlets

Structural Prediction

¹³C NMR

Carbonyl (>190 ppm), 6

distinct aromatic carbons,

Methyl (~25-30 ppm)

Structural Prediction

Mass Spec (EI)
Molecular Ion (M⁺) at m/z =

168
[1]

Chemical Reactivity and Synthetic Potential
The reactivity of 1-(2,4,5-trihydroxyphenyl)ethanone is a rich interplay between its three main

components: the phenolic hydroxyl groups, the aromatic ring, and the ketone functionality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C1818275&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C1818275&Mask=80
https://www.benchchem.com/product/b1584532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity Sites of 1-(2,4,5-Trihydroxyphenyl)ethanone

Potential Reactions

Core Structure

Phenolic -OH Groups
(Positions 2, 4, 5)

Ketone Group
(C=O and α-Carbon)

Aromatic Ring

Etherification/
Esterification

Oxidation to Quinone Reduction to Alcohol Nucleophilic Addition
Electrophilic Aromatic

Substitution (EAS)

Click to download full resolution via product page

Caption: Key reactivity sites and associated potential chemical transformations.

Reactivity of the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be

deprotonated by a base. They are nucleophilic and can undergo O-alkylation (etherification)

or O-acylation (esterification) to produce a wide range of derivatives. The presence of three

hydroxyl groups allows for selective protection and derivatization strategies, which is highly

valuable in multi-step synthesis.

Reactivity of the Ketone Group: The carbonyl carbon is electrophilic and susceptible to

nucleophilic addition. A classic example is its reduction using agents like sodium borohydride

(NaBH₄) to form the corresponding secondary alcohol. It can also undergo reactions with

Grignard reagents or serve as a handle for forming imines and other C=N double-bond-

containing structures.

Reactivity of the Aromatic Ring: The three hydroxyl groups are powerful activating groups for

electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and

para positions. In this case, the only available position is C6, which is ortho to the C5-OH

and para to the C2-OH. Therefore, EAS reactions are expected to be highly regioselective,

occurring at the C6 position. However, the molecule's high electron density also makes it
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sensitive to oxidation, which can be a competing reaction under harsh electrophilic

conditions.

Applications in Research and Drug Development
While specific biological activities for the 2,4,5-isomer are less documented than for its 2,4,6-

(phloroacetophenone) counterpart, its structural motifs are significant. Phloroacetophenone has

demonstrated antiobesity and hypolipidemic effects.[8] Polysubstituted acetophenones are

foundational scaffolds in medicinal chemistry. The presence of multiple hydroxyl groups

provides points for derivatization to modulate properties like solubility, lipophilicity, and receptor

binding affinity.

Therefore, 1-(2,4,5-trihydroxyphenyl)ethanone is a valuable building block for:

Synthesizing libraries of novel compounds for biological screening.

Developing flavonoid and chalcone analogues.

Acting as an intermediate in the synthesis of more complex natural products or

pharmaceutical agents.

Safety and Handling
According to available safety data, 1-(2,4,5-trihydroxyphenyl)ethanone is associated with the

following hazards:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[9]

Handling Recommendations: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be

performed in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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